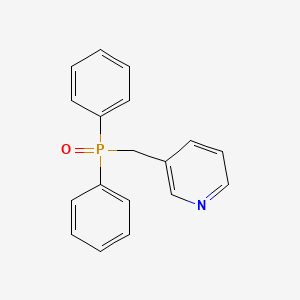

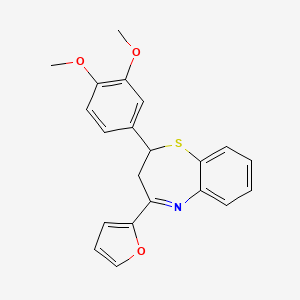

Thiophene-2-carboxylic acid (4-ethyl-phenylcarbamoyl)-methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiophene-2-carboxylic acid derivatives, including esters, typically involves strategies that leverage readily available starting materials to introduce various substituents into the thiophene nucleus. A study by Chadwick et al. (1973) describes convenient routes for synthesizing furan- and thiophen-2-carboxylic acids and their esters, demonstrating the versatility and reactivity of thiophene derivatives under bromination reactions in the presence of aluminium chloride (Chadwick, D., Chambers, J., Meakins, G., & Snowden, R., 1973).

Molecular Structure Analysis

The study of molecular and electronic structures of thiophene derivatives, such as thieno[3,4-b]thiophene-2-carboxylic acid and its esters, reveals insights into their conformational stability and electronic transitions. Research by Buemi (1989) using AM1 and MNDO methods has optimized the molecular geometry of these compounds, predicting their most stable conformations and elucidating the π→π* electronic transitions, which are crucial for understanding their chemical behavior (Buemi, G., 1989).

Scientific Research Applications

Synthesis and Bioassay of Novel Thiophene-Containing Compounds

Novel thiophene-containing compounds have been synthesized, with some demonstrating significant antibacterial and antifungal activities. These compounds, including thiophene derivatives with benzimidazole or 1,2,4-triazole moieties, exhibit promising potential as antibacterial and antifungal agents, particularly against gram-negative bacteria like E. coli and certain fungi. Their synthesis involves the reaction of thiophene-containing esters with different amines, highlighting their versatile applications in developing new antimicrobial agents (Mabkhot et al., 2017).

Enhancement of Photoconductive Response

Thiophene derivatives are employed to enhance the photoconductive response in polymer/fullerene composites, which are crucial for organic photovoltaics. The introduction of alkyl thiol molecules into polymer/fullerene solutions before spin coating significantly increases the photoresponsivity and hole mobility, implying the role of thiophene-based molecules in improving the efficiency of solar cells (Peet et al., 2006).

Electropolymerization and Electrochromic Properties

Thiophene-based compounds are utilized for electropolymerization, forming highly cross-linked and insoluble polymers. These polymers exhibit significant potential for creating hard films suitable for various applications, including protective coatings and electronic devices. The process demonstrates the utility of thiophene derivatives in producing materials with unique mechanical and electronic properties (Dass et al., 2006).

Mechanism of Action

Target of Action

GNF-Pf-3666, also known as Thiophene-2-carboxylic acid (4-ethyl-phenylcarbamoyl)-methyl ester, is a compound that has been studied for its effects on the Plasmodium falciparum parasite, which causes malaria . The primary target of GNF-Pf-3666 is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), predicted to encode a member of the major facilitator superfamily (MFS) . This protein is believed to play roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .

Mode of Action

The compound interacts with its target, pfmfr3, by binding to it . This interaction leads to a decrease in the sensitivity of the parasite to the compound as well as other compounds that have a mitochondrial mechanism of action . Mutations in pfmfr3 provided no protection against compounds that act in the food vacuole or the cytosol .

Biochemical Pathways

It is known that the compound affects the mitochondrial functions of the parasite . This suggests that it may impact energy production pathways within the parasite, potentially disrupting its ability to survive and reproduce.

Result of Action

The result of GNF-Pf-3666’s action is a decrease in the sensitivity of the P. falciparum parasite to the compound and other compounds with a similar mechanism of action . This suggests that the compound could potentially be used in combination with other antimalarial drugs to overcome drug resistance.

Action Environment

The action of GNF-Pf-3666 can be influenced by various environmental factors. For instance, the pathway of exposure can affect the compound’s metastasis, accumulation, degradation, and clearance . .

properties

IUPAC Name |

[2-(4-ethylanilino)-2-oxoethyl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-2-11-5-7-12(8-6-11)16-14(17)10-19-15(18)13-4-3-9-20-13/h3-9H,2,10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFCKEMCNJGBBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49725959 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2497935.png)

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2497939.png)

![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2497942.png)

![ethyl 4-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2497943.png)

![3-(4-methylbenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497946.png)

![ethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2497948.png)

![N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2497949.png)

![N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide](/img/structure/B2497952.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2497955.png)